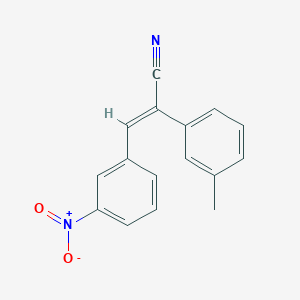![molecular formula C18H20N6OS B5496114 N-(4-methylphenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5496114.png)
N-(4-methylphenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide, commonly known as MTIP, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It has been extensively researched for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
MTIP exerts its biological effects by binding to the sigma-1 receptor, a transmembrane protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein trafficking. By binding to the sigma-1 receptor, MTIP can modulate the activity of various signaling pathways and promote cell survival and proliferation.
Biochemical and Physiological Effects:
MTIP has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and promote cell survival and proliferation. It also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, MTIP has been found to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MTIP has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and has good solubility in water and organic solvents. However, one of the limitations of MTIP is its poor bioavailability, which can limit its therapeutic efficacy in vivo. In addition, more research is needed to determine the optimal dosage and treatment regimen for MTIP in various disease models.
Orientations Futures
There are several future directions for research on MTIP. One area of research is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another area of research is to develop more potent and selective sigma-1 receptor ligands that can overcome the limitations of MTIP. Finally, more research is needed to elucidate the molecular mechanisms underlying the biological effects of MTIP and to identify potential biomarkers for its therapeutic efficacy.
Méthodes De Synthèse
MTIP can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 2-thiophenylhydrazine to form the intermediate product, which is then reacted with piperidine and tetrazole to obtain the final product. The synthesis method has been optimized to produce high yields of MTIP with good purity and quality.
Applications De Recherche Scientifique
MTIP has been extensively researched for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that MTIP has anti-inflammatory properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can be used to treat neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13-4-6-14(7-5-13)19-18(25)23-10-8-15(9-11-23)24-21-17(20-22-24)16-3-2-12-26-16/h2-7,12,15H,8-11H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBLYHOHCJSTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3N=C(N=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496032.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496040.png)
![(3S*,5S*)-1-[(5-ethyl-2-furyl)methyl]-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5496044.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5496047.png)


![N-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5496081.png)

![1-[(2,4-difluorophenoxy)acetyl]azocane](/img/structure/B5496093.png)
![N-isopropyl-N'-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5496096.png)
![2-(1H-benzimidazol-2-ylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B5496099.png)
![7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5496107.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-nitrophenyl acetate](/img/structure/B5496110.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]benzenesulfonamide](/img/structure/B5496118.png)